molecular formula C12H19N3O B1476092 1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2092091-71-7

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B1476092
CAS No.: 2092091-71-7
M. Wt: 221.3 g/mol
InChI Key: DYKQRWSKJAPXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • This compound is noted for its importance in medicinal chemistry, particularly due to its rigid diamine structure. A novel synthesis method based on catalytic hydrogenation was developed for large-scale production, highlighting its significance in drug development and chemical research (Smaliy et al., 2011).

Aminomethylation Reactions

  • Aminomethylation of substituted pyrroles, including this compound, leads to the formation of 2-aminomethylpyrroles. This process has applications in the synthesis of biologically active polymers and new indole derivatives, indicating its potential in creating novel compounds (Markova et al., 2017).

Building Blocks for Functionalized Crown Ethers

  • The compound serves as a valuable building-block for the synthesis of functionalized crown ethers, which are important in host-guest chemistry and molecular recognition studies (Nawrozkij et al., 2014).

Molecular Diversity in Organic Synthesis

  • It plays a role in the three-component reaction of α-amino acids, producing functionalized pyrrolopyrrolizines and pyrroloindolizines, demonstrating its versatility in organic synthesis (Chen et al., 2016).

Crystal Structure and Fluorescence Studies

  • Research on disubstituted compounds involving similar structures showed interesting crystal structures and strong fluorescence, suggesting potential applications in material sciences and photophysics (Raghavaiah et al., 2016).

Anticancer Activity

  • Certain derivatives have been evaluated for anticancer activity, suggesting its potential use in developing new anticancer drugs (Kumar et al., 2013).

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-8-11-4-3-7-15(9-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKQRWSKJAPXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 2
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 5
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.